molecular formula C20H20N2O4S B12180348 N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide

N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide

Cat. No.: B12180348
M. Wt: 384.5 g/mol
InChI Key: MASOQWXNGWQAQY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linking two distinct heterocyclic moieties: a 1,3-benzodioxol-5-yl group and a 3-oxo-1,2-benzothiazol-2(3H)-yl group.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C20H20N2O4S/c23-19(21-14-9-10-16-17(12-14)26-13-25-16)8-2-1-5-11-22-20(24)15-6-3-4-7-18(15)27-22/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,21,23)

InChI Key

MASOQWXNGWQAQY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from o-aminothiophenol and carbon disulfide followed by oxidation.

    Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as a hexanamide chain, under appropriate reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide and related compounds:

Compound Name Aromatic Substituent Benzothiazol Structure Biological Target Key Features
This compound (Target) 1,3-Benzodioxol-5-yl 3-Oxo-1,2-benzothiazol-2(3H)-yl Unknown* High lipophilicity (benzodioxol); potential for π-π stacking interactions.
N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide (MS1) 2-Hydroxyphenyl 3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl EHD4 ATPase Hydroxyl group enhances hydrogen-bonding; partial saturation in benzothiazol.
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) 4-Methyl-1,3-thiazol-2-yl None EHD4 ATPase Thiazole ring introduces rigidity; phenoxy group may enhance membrane affinity.
6-(Morpholino(4-(Trifluoromethyl)phenyl)methyl)-1,3-benzodioxol-5-ol (MS10) 1,3-Benzodioxol-5-ol None EHD4 ATPase Morpholino and trifluoromethyl groups improve solubility and metabolic stability.

Structural and Functional Analysis:

  • Benzodioxol vs. Hydroxyphenyl (Target vs. However, the absence of a hydroxyl group may reduce hydrogen-bonding interactions with target proteins .
  • Benzothiazol Variants (Target vs. MS1): The target compound’s fully aromatic 1,2-benzothiazol-3-one moiety contrasts with MS1’s partially saturated 2,3-dihydro derivative. Saturation in MS1 may reduce planarity and electron delocalization, altering binding kinetics .
  • Pharmacophore Diversity (MS8, MS10): Unlike the target compound, MS8 and MS10 lack the benzothiazol-hexanamide scaffold but incorporate thiazole or morpholino groups. These substitutions suggest divergent strategies for EHD4 inhibition, with MS10’s trifluoromethyl group offering enhanced metabolic stability .

Notes

  • Comparisons are inferred from structural analogs.
  • The benzothiazol-3-one moiety is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory or kinase-inhibitory activity, though its role here remains speculative .

Biological Activity

N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a benzothiazole group. The molecular formula is C21H20N2O4SC_{21}H_{20}N_2O_4S, with a molecular weight of approximately 396.46 g/mol. Its structural representation can be summarized as follows:

  • Chemical Formula : C21H20N2O4S
  • Molecular Weight : 396.46 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Quorum Sensing Inhibition : Studies indicate that derivatives related to benzothiazole can inhibit quorum sensing in bacterial pathogens such as Pseudomonas aeruginosa, reducing virulence factors like biofilm formation and elastase production .

Anticancer Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines yielded the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
A54912.7Cell cycle arrest
PC318.9Inhibition of proliferation

These findings suggest that the compound effectively reduces cell viability through multiple mechanisms.

Antimicrobial Studies

In an antimicrobial assay, the compound demonstrated significant activity against both Escherichia coli and Staphylococcus aureus:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

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